molecular formula C11H4ClF2N3 B2507864 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile CAS No. 1956307-41-7

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile

Cat. No. B2507864
CAS RN: 1956307-41-7
M. Wt: 251.62
InChI Key: MCVOUZFEHVVQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and the use of reagents such as iodomethane and sodium hydroxide. For example, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, starts with 2-thiouracil and proceeds through several steps, including methylation and chlorination, to achieve the final product . This suggests that the synthesis of 5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile might also involve multiple steps and specific reagents to introduce the chloro, fluoro, and nitrile groups to the molecular framework.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often confirmed using techniques such as proton nuclear magnetic resonance (NMR) and carbon-13 NMR. These techniques provide detailed information about the chemical environment of the atoms within the molecule . The structure of the compound would likely show characteristic absorption peaks corresponding to the chloropyrimidin and difluorobenzonitrile moieties.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including transformations with primary and secondary amines . These reactions lead to the formation of different derivatives, which can be further reacted to obtain new compounds. The chemical behavior of this compound would likely be influenced by the presence of the electron-withdrawing nitrile and halogen groups, which could affect its reactivity with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of the compound would be influenced by the presence of the halogen and nitrile groups. The difluorobenzonitrile moiety could contribute to the compound's lipophilicity, which is an important factor in drug design . Additionally, the presence of the chloropyrimidin group could potentially make the compound a candidate for further chemical modifications, as seen in the synthesis of antitumor agents .

Scientific Research Applications

Synthesis and Intermediate in Pharmaceutical Compounds

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is involved in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015). Additionally, it is used in the preparation of phenylbipyridinylpyrazoles, which have been shown to exhibit antiproliferative properties against tumor cell lines (M. M. Al-Sanea, A. Elkamhawy, A. Zakaria, Byung Sun Park, Y. Kwon, So Ha Lee, Sang Woo Lee, I. Kim, 2015).

Antimicrobial and Antifungal Activity

Research has demonstrated the utility of this compound in the synthesis of pyrimidine derivatives, which exhibit antimicrobial and antifungal activities. For example, benzothiazole pyrimidine derivatives synthesized using similar compounds have shown significant in vitro antibacterial and antifungal activity (S. Maddila, S. Gorle, N. Seshadri, P. Lavanya, S. B. Jonnalagadda, 2016).

Biological Activities and Molecular Synthesis

The compound is also crucial in the synthesis of various biologically active molecules. Pyrimidine derivatives, synthesized using related compounds, have shown a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects (V. Rani, Raghavendra Aminedi, Kishore Polireddy, K. Jagadeeswarareddy, 2012). Additionally, the compound contributes to the creation of chromen-2-ones with noted antimicrobial activity (S. Vlasov, S. Kovalenko, Pavlo E. Shynkarenko, K. Krolenko, V. Vlasov, 2018).

Antiviral Research

It's also a key component in antiviral research. For instance, derivatives of similar compounds have been synthesized and tested for activity against herpes simplex virus (P. Coe, M. R. Harnden, A. S. Jones, S. Noble, R. T. Walker, 1982).

properties

IUPAC Name

5-(2-chloropyrimidin-4-yl)-2,4-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF2N3/c12-11-16-2-1-10(17-11)7-3-6(5-15)8(13)4-9(7)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOUZFEHVVQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(C=C(C(=C2)C#N)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.